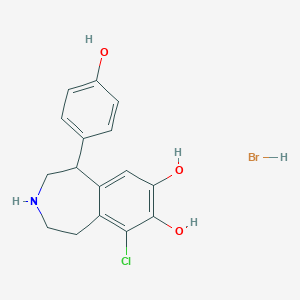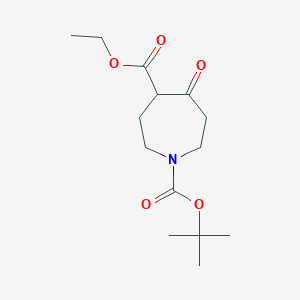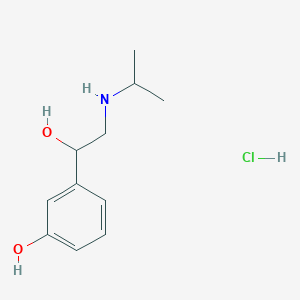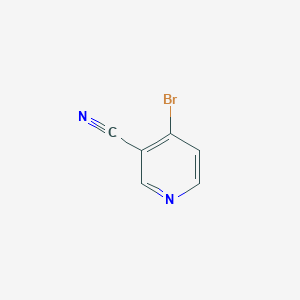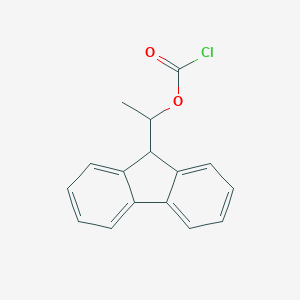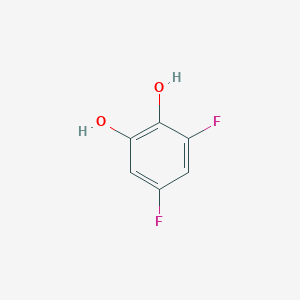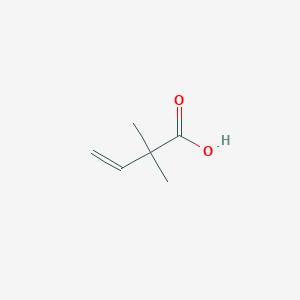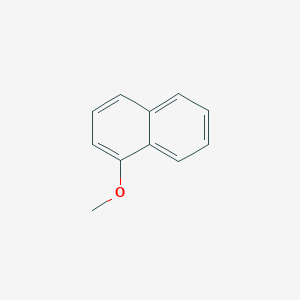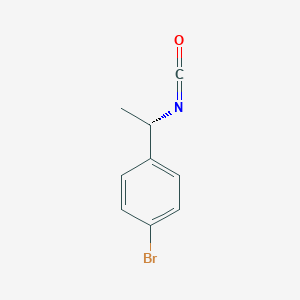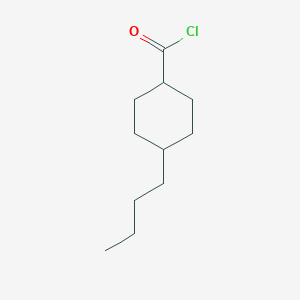
4-Butylcyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylcyclohexane-1-carbonyl chloride, also known as t-BOC chloride, is a chemical compound used in the field of organic chemistry. It is a derivative of cyclohexane and is commonly used as a protecting group in peptide synthesis. The compound is known for its stability and ease of use, making it a popular choice for researchers in the field.
Mechanism Of Action
The 4-Butylcyclohexane-1-carbonyl chloride group acts as a protecting group by blocking the N-terminal amino group of the peptide chain. This is done through the formation of a covalent bond between the 4-Butylcyclohexane-1-carbonyl chloride group and the amino group. The 4-Butylcyclohexane-1-carbonyl chloride group can be selectively removed through the use of a strong acid such as trifluoroacetic acid, allowing for the deprotection of other functional groups in the peptide chain.
Biochemical And Physiological Effects
There are no known biochemical or physiological effects associated with 4-Butylcyclohexane-1-carbonyl chloride chloride. The compound is used solely for its chemical properties in peptide synthesis and does not have any pharmacological activity.
Advantages And Limitations For Lab Experiments
The use of 4-Butylcyclohexane-1-carbonyl chloride chloride has several advantages in peptide synthesis. It is a stable and easy-to-use protecting group that does not require harsh conditions for removal. The compound also improves the yield and purity of the final product. However, 4-Butylcyclohexane-1-carbonyl chloride chloride has some limitations. It is not suitable for the protection of acidic amino groups and can be difficult to remove in the presence of certain functional groups.
Future Directions
There are several future directions for the use of 4-Butylcyclohexane-1-carbonyl chloride chloride in peptide synthesis. One area of research is the development of new protecting groups that can be selectively removed under milder conditions. Another area of research is the use of 4-Butylcyclohexane-1-carbonyl chloride chloride in the synthesis of complex peptides and proteins. The development of new methods for the synthesis of these compounds could have significant implications for drug discovery and development.
Conclusion
In conclusion, 4-Butylcyclohexane-1-carbonyl chloride chloride is a useful compound in the field of organic chemistry, particularly in peptide synthesis. Its stability and ease of use make it a popular choice for researchers. While there are some limitations to its use, the compound has several advantages and has significant potential for future research.
Synthesis Methods
The synthesis of 4-Butylcyclohexane-1-carbonyl chloride chloride involves the reaction of cyclohexanone with butyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then purified through distillation or recrystallization. This method has been widely used in the production of 4-Butylcyclohexane-1-carbonyl chloride chloride and has been found to be efficient and reliable.
Scientific Research Applications
The 4-Butylcyclohexane-1-carbonyl chloride group is commonly used in peptide synthesis to protect the N-terminal amino group of the peptide chain. This allows for the selective deprotection of other functional groups in the peptide chain without affecting the N-terminal amino group. The use of 4-Butylcyclohexane-1-carbonyl chloride chloride has also been found to improve the yield and purity of the final product.
properties
IUPAC Name |
4-butylcyclohexane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCVLQOKPGYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylcyclohexane-1-carbonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

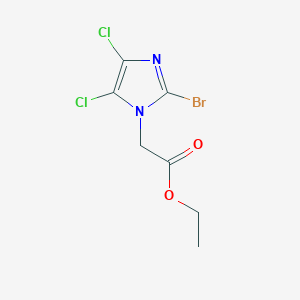
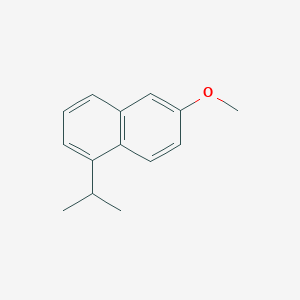
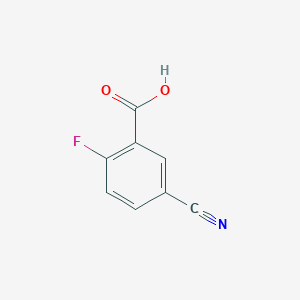
![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)
